![molecular formula C14H27NO4 B1383741 tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate CAS No. 2060006-08-6](/img/structure/B1383741.png)
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate is a compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate consists of a tert-butyl group, a carbamate group, and a cyclohexyl group with two hydroxyl groups attached to a propane chain .
Physical And Chemical Properties Analysis
Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate has a molecular weight of 273.37 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available literature.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound’s derivatives are used as standards and reagents in chromatographic techniques like HPLC and LC-MS . These methods are essential for the qualitative and quantitative analysis of complex biological samples.
Chemical Synthesis
As a building block in chemical synthesis, this compound is used to create a variety of chemical entities . Its reactive functional groups make it a versatile precursor for synthesizing complex molecules for pharmaceuticals and agrochemicals.
properties
IUPAC Name |
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h10-12,16-17H,4-9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOYBQGELDHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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